molecular formula C8H10N2OS B14807908 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide

Cat. No.: B14807908
M. Wt: 182.25 g/mol
InChI Key: ULNFSWUXNBSZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with thiophene-2-ethylamine in the presence of formaldehyde and ammonium chloride . The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide

InChI

InChI=1S/C8H10N2OS/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h2,4,7,10H,1,3H2,(H2,9,11)

InChI Key

ULNFSWUXNBSZCH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C(=O)N

Origin of Product

United States

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